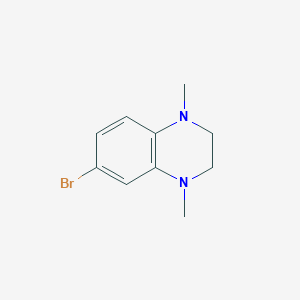

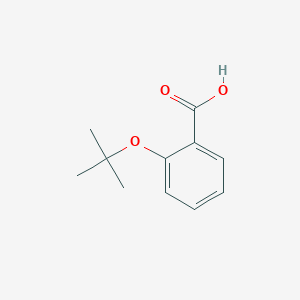

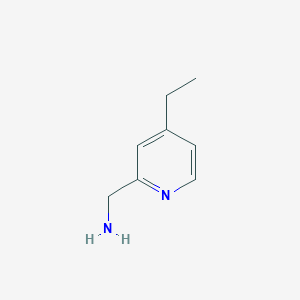

6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline is a compound that, while not directly synthesized or analyzed in the provided papers, shares structural similarities with various heterocyclic brominated compounds that have been synthesized for different applications, such as intermediates for coenzyme Q compounds, anti-cancer drugs, and biologically active compounds . These compounds are of interest due to their potential pharmacological activities and their role as key intermediates in organic synthesis.

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of brominated heterocycles are confirmed using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis. For example, the structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione was elucidated using IR, 1H NMR, and elemental analysis, and its crystal structure was determined by X-ray analysis . These techniques are essential for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The brominated compounds synthesized in these studies are often intermediates for further chemical transformations. For instance, 6-bromo-4-iodoquinoline is an intermediate for the synthesis of biologically active compounds like GSK2126458 . The reactivity of bromine in these molecules allows for subsequent substitution reactions, which can be used to introduce additional functional groups or to construct more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocyclic compounds are influenced by their molecular structure. For example, the crystal structure of a brominated quinoline derivative revealed a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring, with non-classical hydrogen bonds and π-π interactions present in the structure . These structural features can affect properties such as solubility, melting point, and reactivity, which are important for the compound's applications in synthesis and its potential as a pharmacological agent.

Applications De Recherche Scientifique

Synthesis and Intermediate Applications

6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline serves as a pivotal intermediate in the synthesis of various biologically active compounds. For instance, the efficient and selective synthesis of quinoline derivatives employs bromination reactions of 1,2,3,4-tetrahydroquinoline, demonstrating the compound's utility in creating synthetically valuable quinolines. These processes are crucial for the development of new pharmaceuticals and materials, showcasing the compound's versatility and importance in organic synthesis (Şahin et al., 2008).

Drug Discovery and Scaffold Development

In drug discovery, 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline and its derivatives play a significant role as scaffolds. The creation of functional tetrahydroquinoxalines from perfluoroaromatic precursors, for instance, highlights its potential as a versatile scaffold in medicinal chemistry. The annelation strategy employed to generate functionalized tetrahydroquinoxaline systems indicates the compound's value in exploring new pharmacologically active molecules (Sandford et al., 2007).

Glycosidase Inhibitors

The synthesis of bromo-conduritol-B and bromo-conduritol-C, which are derived from similar brominated precursors, exemplifies the application of brominated intermediates in producing glycosidase inhibitors. These compounds exhibit strong enzyme-specific inhibition against alpha-glycosidase, highlighting the potential therapeutic applications of derivatives synthesized from 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline in treating diseases related to glycosidase activity (Cantekin et al., 2009).

Safety and Hazards

6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline is harmful if swallowed, causes serious eye irritation, is harmful if inhaled, causes skin irritation, is harmful in contact with skin, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye protection, washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

6-bromo-1,4-dimethyl-2,3-dihydroquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c1-12-5-6-13(2)10-7-8(11)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWZHBZUOICVIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2=C1C=CC(=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594491 |

Source

|

| Record name | 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline | |

CAS RN |

876728-35-7 |

Source

|

| Record name | 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)